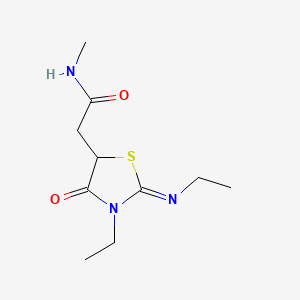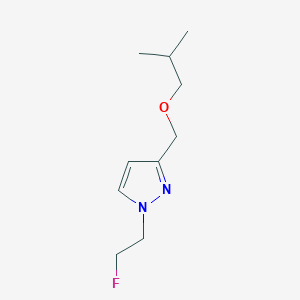
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. In
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its selective binding to certain receptors in the brain. Specifically, it binds to the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, depression, and other neurological and psychiatric disorders. By selectively binding to this receptor, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can modulate its activity and potentially lead to the development of new treatments for these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. However, some of the known effects of this compound include the modulation of GABA-A receptor activity, the inhibition of neuronal excitability, and the reduction of anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to its use. For example, the compound may have off-target effects that could confound the results of experiments. Additionally, the compound may have different effects in different animal models, which could complicate the interpretation of results.
Future Directions
There are many future directions for the study of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole. Some possible directions include:
1. Further studies of the compound's mechanism of action, including its effects on other neurotransmitter receptors and signaling pathways.
2. Development of new treatments for neurological and psychiatric disorders based on the compound's ability to modulate GABA-A receptor activity.
3. Exploration of the compound's potential for use in imaging studies, such as positron emission tomography (PET) or magnetic resonance imaging (MRI).
4. Investigation of the compound's effects on other physiological systems, such as the immune system or the cardiovascular system.
5. Development of new synthetic routes for the compound that are more efficient or environmentally friendly.
Conclusion:
In conclusion, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has many potential applications in scientific research. Its ability to selectively bind to certain receptors in the brain makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. While there are some limitations to its use, there are also many future directions for its study that hold promise for the development of new treatments and diagnostic tools.
Synthesis Methods
The synthesis of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves several steps. The first step is the reaction of 2-(isobutoxymethyl)pyrazine with ethyl bromofluoroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-fluoroethyl)-2-(isobutoxymethyl)pyrazine. The second step involves the reaction of this intermediate with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole.
Scientific Research Applications
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound is known to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. For example, it has been used to study the role of the GABA-A receptor in anxiety and depression. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcoholism.
properties
IUPAC Name |
1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-13(12-10)6-4-11/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCAHYYMJMBGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


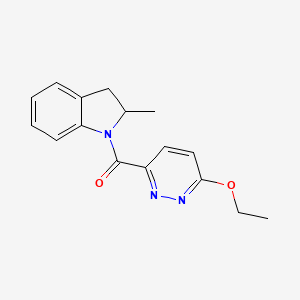
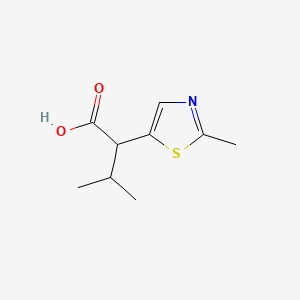
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)

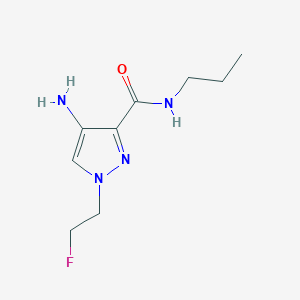

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

